![molecular formula C12H17Cl2N3 B2855330 [4-[(4-Methylpyrazol-1-yl)methyl]phenyl]methanamine;dihydrochloride CAS No. 2260933-44-4](/img/structure/B2855330.png)
[4-[(4-Methylpyrazol-1-yl)methyl]phenyl]methanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-[(4-Methylpyrazol-1-yl)methyl]phenyl]methanamine” is a chemical compound with the molecular formula C12H15N3. Its molecular weight is 201.27 . It’s a specific type of methanamine, which is a class of organic compounds known for their use in various applications, including pharmaceuticals and materials science .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group (a ring of 6 carbon atoms) attached to a methanamine group, which in turn is attached to a methylpyrazol group . The exact spatial configuration and bond lengths/angles would require more specific data or computational chemistry analysis.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 373.1±30.0 °C and a predicted density of 1.11±0.1 g/cm3 . Its pKa, a measure of acid strength, is predicted to be 9.05±0.10 .Applications De Recherche Scientifique
Catalysis
The tris(pyrazolyl)methane (Tpm) ligands, to which EN300-6733894 is structurally related, are known for their applications in catalysis . These ligands and their metal complexes can catalyze various chemical reactions, including those that are important for organic synthesis and industrial processes. The ability of EN300-6733894 to act as a ligand for metal ions could potentially be exploited to create new catalytic systems that are more efficient or selective for certain reactions.
Biomedical Chemistry
Tpm ligands have been investigated for their potential in biomedical applications. For instance, a TpmMn(CO)3 complex has been studied as a chemotherapeutic agent to treat colon cancer . EN300-6733894 could be explored for similar applications, where its binding properties might be used to target specific biological molecules or pathways.
Crystallography
The study of polymorphs and crystal structures is crucial in the field of crystallography. EN300-6733894 has been indicated to form distinct polymorphs, which can be analyzed to understand the properties of the compound better, such as solubility and stability . This information is valuable for the development of pharmaceuticals and other materials where crystal form can affect performance.
Organic Light-Emitting Diodes (OLEDs)
Compounds containing pyrazole rings, like EN300-6733894, have been utilized in the development of OLEDs . The electronic and photophysical properties of these compounds can be fine-tuned for use in OLEDs, which are used in display and lighting technologies. EN300-6733894 could potentially contribute to the advancement of OLED materials with improved efficiency and color purity.
Photovoltaic Devices
Platinum-group metal complexes are important for photovoltaic devices, and the combination of Pt(II) core with organic ligands leads to a variety of complexes with intriguing properties . EN300-6733894 could be used to develop new complexes that enhance the performance of photovoltaic devices, contributing to the generation of renewable energy.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-[(4-methylpyrazol-1-yl)methyl]phenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-10-7-14-15(8-10)9-12-4-2-11(6-13)3-5-12;;/h2-5,7-8H,6,9,13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRZKIKFIQBFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=CC=C(C=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(4-Methylpyrazol-1-yl)methyl]phenyl]methanamine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

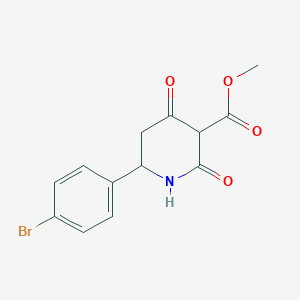
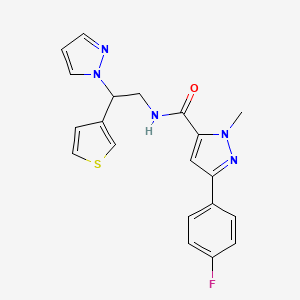
![1-(3-chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2855251.png)
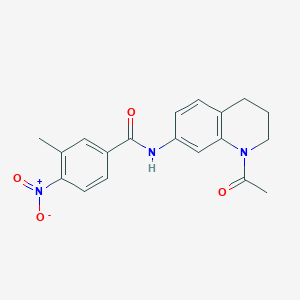


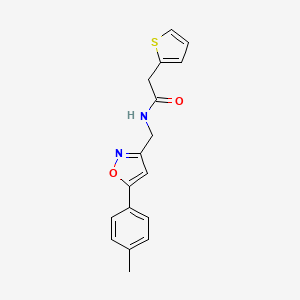
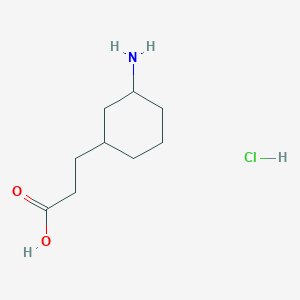
![3-Amino-4,6-dimethyl-7-oxo-6,7-dihydrothieno[2,3-d]pyridazine-2-carboxylic acid](/img/structure/B2855262.png)

![2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B2855264.png)
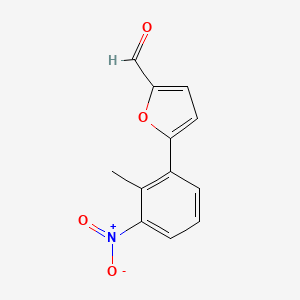
![3-(Difluoromethyl)-2-fluoro-N-[(4-prop-2-enoyl-1,4-oxazepan-2-yl)methyl]benzamide](/img/structure/B2855269.png)
![3-Benzyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2855270.png)